molecular formula C22H18F3N3 B2993629 N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline CAS No. 457650-93-0

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline

Cat. No.: B2993629
CAS No.: 457650-93-0
M. Wt: 381.402
InChI Key: UOYVLQQJPUHSBW-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound that features a unique combination of indole, pyridine, and aniline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridine Attachment: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole intermediate.

    Aniline Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.

Scientific Research Applications

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)benzamide
  • N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)phenylamine

Uniqueness

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline is unique due to its specific combination of indole, pyridine, and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3/c1-14-20(17-9-2-3-10-18(17)27-14)21(19-11-4-5-12-26-19)28-16-8-6-7-15(13-16)22(23,24)25/h2-13,21,27-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYVLQQJPUHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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